2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine
Overview
Description
Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives, such as 2-Bromopyrimido[1,2-a]benzimidazole, are mentioned in the literature as corrosion inhibitors for steels . Benzimidazole is a base and can be deprotonated with stronger bases .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . An efficient and green method for the one-pot three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives has been reported using a new nanoporous catalyst .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is complex. Its 13 C-NMR spectrum showed the presence of CH3 at δ 12.5, and three sets of signals belong to CH2 at δ 20.3, 29.9 and 30.4 ppm .Chemical Reactions Analysis
Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . The synthetic procedure involves an acid catalyzed reaction mechanism based on identification of the intermediate arylamides .Physical and Chemical Properties Analysis
Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .Scientific Research Applications
Antibiotic and Antiarrhythmic Properties
- Antibiotic and Antiarrhythmic Properties : The compound 2-aminopyrimido[1,2-a]benzimidazoles, related to 2-Bromopyrimido[1,2-a]benzimidazole, has demonstrated slight antibiotic and antiarrhythmic properties in pharmacological screenings (Asobo et al., 2001).
Antiproliferative Activity Against Cancer Cells
- Antiproliferative Activity Against Cancer Cells : A series of 2-methylpyrimido[1,2-a]benzimidazole derivatives exhibited cytotoxic activity against various human cancer cell lines, indicating potential for cancer treatment (Nawrocka et al., 2005).
Antibacterial and Antitumor Effects
- Antibacterial and Antitumor Effects : Some new benzimidazole derivatives have shown noticeable efficiency in microbial infections treatment and tumor inhibition (Khalifa et al., 2018).
Antimicrobial Activity
- Antimicrobial Activity : The synthesis of new pyrimido[1,2-a]benzimidazoles has led to compounds with significant antimicrobial activity (Pada et al., 2013).
- Novel Derivatives with Antibacterial Evaluation : Novel derivatives of 2-bromomethyl-benzimidazole, a compound related to 2-Bromopyrimido[1,2-a]benzimidazole, have shown moderate to good antibacterial activity (Ahmadi, 2014).
Mechanism of Action
Future Directions
The development of the benzimidazole core has emerged over the recent years due to its association with a wide range of biological activities . An efficient and green method for the one-pot three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives has been reported, indicating the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .
Properties
IUPAC Name |
2-bromopyrimido[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWJNBNSQMDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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